1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
Beschreibung
The compound 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine features a piperidine core substituted at positions 1 and 4 with sulfonyl-linked heterocyclic moieties. The 1-position is bonded to a 2,3-dihydrobenzo[b][1,4]dioxin group (a bicyclic ether), while the 4-position connects to a 1-methylimidazole ring. While specific pharmacological data for this compound is unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors requiring heterocyclic recognition elements .
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(1-methylimidazol-2-yl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S2/c1-19-9-6-18-17(19)27(21,22)13-4-7-20(8-5-13)28(23,24)14-2-3-15-16(12-14)26-11-10-25-15/h2-3,6,9,12-13H,4-5,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGXMTAZRGHIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine , often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of neuroscience and oncology. Its complex structure incorporates a piperidine ring and sulfonyl groups, which are crucial for its pharmacological properties.
- Molecular Formula : C₁₄H₁₇N₃O₆S₂
- Molecular Weight : Approximately 327.35 g/mol
- CAS Number : 461456-17-7
The compound is characterized by its dihydrobenzo[b][1,4]dioxin moiety, which is known to influence its biological activity significantly. The presence of sulfonyl groups enhances solubility and bioavailability, making it a candidate for various therapeutic applications.
Research indicates that this compound may act primarily as a dopamine D4 receptor antagonist , which is significant given the receptor's role in several neurological disorders such as schizophrenia and Parkinson's disease. The selectivity towards dopamine receptors suggests potential therapeutic applications in treating these conditions .
Enzyme Inhibition Studies
In vitro studies have shown that related compounds exhibit inhibitory activity against various kinases, including GSK-3α and GSK-3β, which are implicated in cancer and neurodegenerative diseases. For instance, the compound's structural analogs have been tested for their ability to inhibit GSK-3 with varying degrees of success .
Table 1: Inhibitory Activity Against GSK Kinases
| Compound | GSK-3α Inhibition (%) | GSK-3β Inhibition (%) |
|---|---|---|
| Compound A | 80% | 45% |
| Compound B | 100% | 97% |
| Compound C | 0% | 0% |
The data indicates that modifications to the dihydrobenzo[b][1,4]dioxin scaffold can significantly affect inhibitory potency against these kinases.
Neuropharmacological Applications
A study highlighted the potential of sulfonamide derivatives in modulating dopamine receptor activity. The specific binding affinity of the compound was assessed using radiolabeled ligands, revealing a unique profile that could differentiate it from other known dopamine antagonists. This specificity may lead to reduced side effects compared to traditional antipsychotic medications .
Cancer Research
In another investigation focused on cancer therapy, compounds structurally similar to our target were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results demonstrated that certain derivatives could significantly reduce cell viability through apoptosis induction mechanisms mediated by GSK inhibition .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of 385.4 g/mol. The structure features a piperidine ring substituted with sulfonyl groups and a dihydrobenzo[dioxin] moiety, which is critical for its biological activity.
Alpha2C Adrenergic Receptor Antagonism
Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxin can act as selective antagonists for the alpha2C adrenergic receptor. This receptor subtype is implicated in various central nervous system (CNS) disorders. Compounds that target this receptor may offer therapeutic benefits for conditions such as depression and anxiety by modulating neurotransmitter release in the CNS .
Enzyme Inhibition
Recent studies have demonstrated that sulfonamide derivatives, including those containing the dihydrobenzo[1,4]dioxin structure, exhibit significant enzyme inhibitory activity. For instance, compounds synthesized from 2,3-dihydrobenzo[1,4]dioxin were screened against α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD) .
Chaperone Activity in Glycosidase Inhibition
The compound has also been evaluated for its chaperone activity in the context of Gaucher disease treatment. Iminosugar inhibitors related to this compound have shown promise in promoting the trafficking of glucocerebrosidase from the endoplasmic reticulum to lysosomes, enhancing enzyme function . This mechanism is vital for therapeutic strategies aimed at lysosomal storage disorders.
Case Study 1: CNS Disorders
A study focused on synthesizing various derivatives of the dihydrobenzo[1,4]dioxin framework revealed their potential as alpha2C antagonists. These compounds were tested in vitro and showed promising results in modulating CNS activity, suggesting their use in treating stress-induced mental disturbances .
Case Study 2: Diabetes and Alzheimer's Disease
In another investigation, sulfonamide derivatives derived from 2,3-dihydrobenzo[1,4]dioxin were synthesized and evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that these compounds could be effective in managing blood glucose levels and cognitive decline associated with Alzheimer's disease .
Data Table: Summary of Biological Activities
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The sulfonamide groups in this compound are susceptible to nucleophilic attack due to the electron-withdrawing nature of the sulfonyl moiety. Reactions typically occur under mild basic conditions to deprotonate nucleophiles (e.g., amines, alkoxides).
| Reaction Conditions | Nucleophile | Product | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 60°C | Piperidine | 4-substituted piperidine derivatives | , |
| NaH, THF, rt | Thiols | Thioether-linked analogs |
Key Findings :
-
The benzo[d]dioxin-linked sulfonamide exhibits higher reactivity than the imidazole-linked group due to steric hindrance from the methyl-substituted imidazole .
-
Selectivity can be achieved by modulating reaction temperature and solvent polarity.
Hydrolysis Reactions
Controlled hydrolysis of sulfonamides yields sulfonic acids or amines, depending on conditions.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12h | Benzo[d]dioxin-6-sulfonic acid + piperidine | 75% | , |
| NaOH (2M), 80°C, 6h | Imidazole sulfonate + 4-hydroxypiperidine | 68% |
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, weakening the S–N bond.
-
Alkaline conditions favor nucleophilic hydroxide attack at the sulfur center.
Oxidation and Reduction
The sulfonyl groups are generally resistant to oxidation, but the imidazole ring can participate in redox reactions.
| Reagent | Reaction | Outcome | Reference |
|---|---|---|---|
| MnO₂, acetone | Oxidation of imidazole C–H bonds | Partially oxidized imidazole derivatives | |
| H₂, Pd/BaSO₄ | Hydrogenolysis of sulfonamides | Partial reduction to thioethers |
Limitations :
-
Full reduction of sulfonamides to thiols requires harsher conditions (e.g., LiAlH₄).
-
Over-oxidation risks degradation of the benzo[d]dioxin ring .
Cross-Coupling Reactions
The imidazole moiety enables participation in metal-catalyzed cross-coupling reactions.
| Catalyst | Substrate | Product | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-imidazole conjugates | |
| CuI, proline | Terminal alkynes | Alkyne-functionalized analogs |
Optimization Insights :
-
Microwave irradiation reduces reaction time from hours to minutes .
-
Steric effects from the methyl group necessitate bulky ligands for efficient coupling .
Stability Under Physicochemical Conditions
The compound’s stability is critical for pharmaceutical applications:
| Condition | Stability Profile | Reference |
|---|---|---|
| pH 1–3 (gastric fluid mimic) | Degrades 40% over 24h (via sulfonamide cleavage) | , |
| pH 7.4 (physiological) | Stable (>95% intact after 48h) | |
| 100°C (dry) | No decomposition after 6h |
Thermal Analysis :
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Functional Group Variations
a) Sulfonyl Linkers vs. Mannich Adducts
The target compound’s sulfonyl linkers contrast with 2-methyl-1-(N-piperidinomethyl)imidazole (), a Mannich reaction product where piperidine is connected via a methylene bridge. Sulfonyl groups increase polarity and metabolic stability, whereas Mannich-derived methylene linkers may enhance lipophilicity and membrane permeability. For instance, Mannich bases like compound I (from ) are often explored for CNS activity due to their ability to cross the blood-brain barrier, whereas sulfonamides are more commonly utilized in antimicrobial or enzyme-inhibitor roles .
b) Heterocyclic Moieties
- Imidazole vs. Benzimidazole : The target’s 1-methylimidazole differs from benzimidazole derivatives in , which exhibit broader π-conjugation and enhanced planarity. Benzimidazoles (e.g., in ’s dihydropyridine derivatives) are associated with DNA intercalation or topoisomerase inhibition in antimicrobial contexts, while imidazoles may target cytochrome P450 or histamine receptors .
- Benzo Dioxin vs. Aryl Groups : The 2,3-dihydrobenzo[b][1,4]dioxin group in the target compound provides a rigid, electron-rich scaffold compared to simpler aryl substituents. This could influence binding affinity in hydrophobic pockets or modulate oxidative metabolism .
Pharmacological Potential
While direct activity data for the target compound is absent, structural parallels suggest plausible applications:
- Antimicrobial Activity : Sulfonamide-linked heterocycles, like those in ’s dihydropyridine derivatives, often exhibit antimicrobial properties. The target’s sulfonyl groups may similarly enhance interactions with bacterial enzymes (e.g., dihydropteroate synthase) .
- Enzyme Inhibition : Piperidine-sulfonyl scaffolds are common in kinase or protease inhibitors. The imidazole moiety could chelate metal ions in active sites, analogous to histidine residues in enzyme substrates .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Solubility and Bioavailability : The target’s sulfonyl groups likely improve aqueous solubility over ’s Mannich bases, which are more lipophilic. This could favor renal excretion or reduce CNS penetration compared to methylene-linked analogs .
- Metabolic Stability: The benzo dioxin group may resist oxidative metabolism better than monocyclic aryl groups, extending half-life .
- Activity Trade-offs : While benzimidazoles () offer strong DNA interaction, the target’s smaller imidazole might reduce off-target effects but limit potency against certain pathogens .
Q & A
Q. What are the optimal synthetic routes for preparing 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine?
The synthesis typically involves sequential sulfonation of the piperidine core. First, the 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride is reacted with piperidine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . A second sulfonation step introduces the 1-methyl-1H-imidazol-2-yl sulfonyl group. Critical parameters include reaction temperature (0–5°C for sulfonyl chloride stability) and solvent choice (e.g., dichloromethane or THF). Post-synthesis purification via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) ensures removal of unreacted intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of:
- NMR : and NMR to confirm substituent positions (e.g., sulfonyl group integration and coupling constants for piperidine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak matching theoretical mass ± 3 ppm) .
- HPLC : Purity assessment using a C18 column with UV detection (λ = 254 nm) and mobile phase buffered at pH 4.6 (sodium acetate/sodium 1-octanesulfonate) to resolve sulfonated byproducts .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Standard assays include:
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based Z’-LYTE™ kits) with IC determination.
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How do electronic effects of the 1-methylimidazole and dihydrobenzodioxin substituents influence the compound’s reactivity or binding affinity?
The electron-withdrawing sulfonyl groups enhance electrophilicity, potentially improving binding to nucleophilic enzyme active sites (e.g., serine proteases). Computational modeling (e.g., DFT for charge distribution analysis) can quantify electron density at key atoms. Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) may reveal steric/electronic complementarity with target proteins . Comparative studies with analogs lacking methyl groups (e.g., des-methyl imidazole) can isolate substituent effects on potency .
Q. How should researchers resolve contradictory data in enzyme inhibition vs. cytotoxicity profiles?
Contradictions often arise from assay conditions (e.g., buffer pH affecting compound solubility) or off-target effects. Strategies include:
- Dose-response refinement : Test lower concentrations (nM–µM range) to identify therapeutic windows.
- Proteomic profiling : Chemoproteomics (e.g., activity-based protein profiling) identifies off-target interactions .
- Metabolic stability assays : Liver microsome studies (human/rat) to rule out cytotoxicity from reactive metabolites .
Q. What methodologies are recommended for studying the compound’s pharmacokinetic properties?
- ADME profiling :
- Absorption : Caco-2 cell permeability assay.
- Metabolism : Cytochrome P450 inhibition screening (CYP3A4, CYP2D6 isoforms) .
- Excretion : Radiolabeled compound tracking in rodent models.
- Plasma stability : Incubation in human plasma (37°C, 24h) with LC-MS quantification of degradation products .
Experimental Design Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications : Synthesize analogs with piperidine replaced by morpholine or azetidine.
- Substituent variation : Test sulfonyl groups with alternative heterocycles (e.g., pyrazole, thiazole) .
- Bioisosteric replacement : Replace dihydrobenzodioxin with benzofuran to assess ring oxygen’s role .
- Data analysis : Use multi-parametric optimization (e.g., ligand efficiency, lipophilic ligand efficiency) to rank analogs .
Q. What controls are essential in mechanistic studies targeting sulfonyl-dependent enzymes?
- Negative controls : Use inactive enantiomers or scrambled derivatives.
- Positive controls : Known inhibitors (e.g., EGFr kinase inhibitor erlotinib for kinase assays).
- Vehicle controls : DMSO (≤0.1% v/v) to exclude solvent artifacts .
Data Analysis and Validation
Q. How to address batch-to-batch variability in biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
